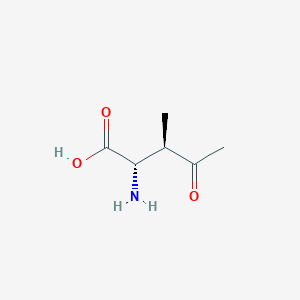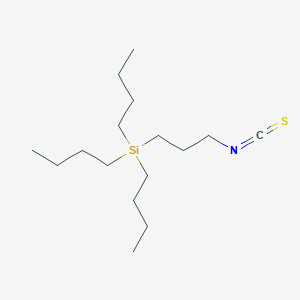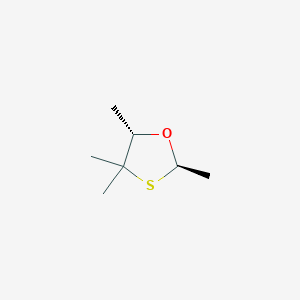![molecular formula C25H23NO4 B14492955 N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine CAS No. 65116-95-2](/img/structure/B14492955.png)
N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine typically involves the amidation of 4-aminobenzophenone with methacryloyl chloride in the presence of triethylamine . This reaction yields the photoreactive monomer, which can then be further processed to obtain the desired compound. The reaction conditions often include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, involving steps such as purification through chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., iron(III) bromide). The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted benzene derivatives.
Applications De Recherche Scientifique
N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine has several scientific research applications, including:
Chemistry: Used as a photoreactive amino acid in solid-phase synthesis and as an intermediate in organic synthesis.
Biology: Incorporated into peptides for studying protein interactions and functions.
Industry: Utilized in the development of photoreactive materials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. For instance, it can act as a photoreactive probe, binding to proteins and other biomolecules upon exposure to light. This interaction can help in characterizing drug-binding sites and understanding protein functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine include:
- 4-Benzoyl-L-phenylalanine
- 4-Benzoylphenyl N-phenylcarbamate
- N-4-Benzoylphenyl methacrylamide
Uniqueness
This compound is unique due to its specific structure, which allows it to be used as a photoreactive probe in various applications. Its ability to form stable interactions with proteins and other biomolecules upon light exposure makes it valuable in scientific research.
Propriétés
Numéro CAS |
65116-95-2 |
|---|---|
Formule moléculaire |
C25H23NO4 |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
(2S)-2-[3-(4-benzoylphenyl)propanoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H23NO4/c27-23(26-22(25(29)30)17-19-7-3-1-4-8-19)16-13-18-11-14-21(15-12-18)24(28)20-9-5-2-6-10-20/h1-12,14-15,22H,13,16-17H2,(H,26,27)(H,29,30)/t22-/m0/s1 |
Clé InChI |
OIKQCYUAVLZRHZ-QFIPXVFZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile](/img/structure/B14492904.png)
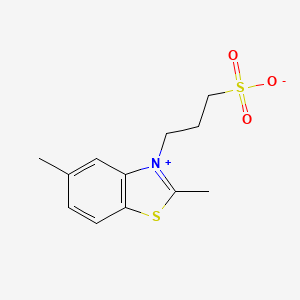

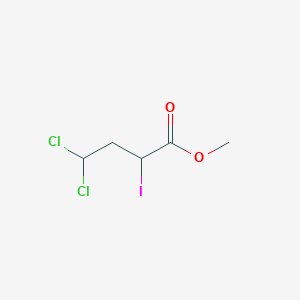
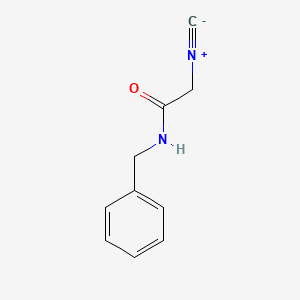
![2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14492940.png)
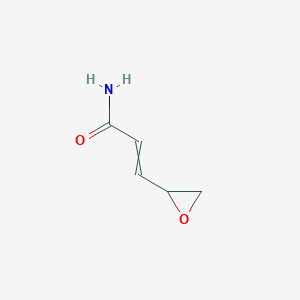
![1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane](/img/structure/B14492950.png)

![1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14492967.png)
